Graveolone Graveolone Graveolone belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Graveolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, graveolone is primarily located in the cytoplasm. Outside of the human body, graveolone can be found in dill, herbs and spices, and parsley. This makes graveolone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 16499-05-1
VCID: VC21328864
InChI: InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3
SMILES: CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Molecular Formula: C21H22O7
Molecular Weight: 244.24 g/mol

Graveolone

CAS No.: 16499-05-1

Cat. No.: VC21328864

Molecular Formula: C21H22O7

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Graveolone - 16499-05-1

CAS No. 16499-05-1
Molecular Formula C21H22O7
Molecular Weight 244.24 g/mol
IUPAC Name 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
Standard InChI InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3
Standard InChI Key WEDGVCZUPFZNDE-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Canonical SMILES CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Melting Point 177.5-178°C

Chemical Structure and Identification

Graveolone possesses a unique chemical structure characterized by its multiple ring system and functional groups. The compound features a coumarin core with a fused pyran ring, creating its distinctive pyranocoumarin classification. Its chemical identity is precisely defined through several standardized nomenclature systems.

Basic Identification Parameters

The compound is scientifically recognized through multiple identifiers, ensuring its precise differentiation from similar compounds. Its IUPAC name, 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, provides the standardized chemical naming that describes its structure . The molecular formula C₁₄H₁₂O₄ indicates its elemental composition consisting of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For database tracking purposes, Graveolone is assigned various identification codes, including the InChI Key WEDGVCZUPFZNDE-UHFFFAOYSA-N, which serves as a fixed-length identifier enabling easier web searches and database lookups .

Taxonomic Classification

Within chemical taxonomy systems, Graveolone occupies a specific hierarchical position that reflects its structural characteristics and relationships to other compounds:

Taxonomic LevelClassification
Primary CategoryPhenylpropanoids and polyketides
Secondary CategoryCoumarins and derivatives
Tertiary CategoryPyranocoumarins
Quaternary CategoryLinear pyranocoumarins

This classification system places Graveolone within the context of related natural compounds, providing insights into its biosynthetic origins and potential structural analogues .

Physical and Chemical Properties

The physical and chemical properties of Graveolone determine its behavior in various environments, its potential for interactions with biological systems, and its pharmaceutical relevance.

Fundamental Physical Properties

Graveolone exhibits specific physical properties that contribute to its chemical behavior and potential biological activity:

PropertyValue
Molecular Weight244.24 g/mol
Exact Mass244.07355886 g/mol
Topological Polar Surface Area (TPSA)52.60 Ų
XlogP2.00
Atomic LogP (AlogP)2.54
H-Bond Acceptors4
H-Bond Donors0
Rotatable Bonds0

These properties provide crucial insights into Graveolone's potential pharmacokinetic behavior. The moderate molecular weight (244.24 g/mol) falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five . The lipophilicity measures (XlogP and AlogP values) suggest moderate lipophilicity, indicating potential ability to cross cell membranes. The absence of hydrogen bond donors coupled with the presence of four hydrogen bond acceptors suggests specific patterns for intermolecular interactions.

Structural Representation

The chemical structure of Graveolone can be represented through various notation systems that enable computational analysis and structural comparison:

Notation SystemRepresentation
SMILES (Canonical)CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
SMILES (Isomeric)CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
InChIInChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3

These notations encode the connectivity and spatial arrangement of atoms within the molecule, facilitating computational chemistry applications and structure-property relationship studies . The rigidity of the structure, as indicated by the absence of rotatable bonds, suggests a conformationally stable compound with predictable three-dimensional interactions.

ADMET Properties and Pharmacokinetic Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties provide crucial insights into how Graveolone might behave in biological systems, informing potential pharmacological applications and safety considerations.

Absorption and Distribution

Computational predictions of Graveolone's absorption and distribution characteristics suggest promising pharmacokinetic properties:

ParameterPredictionProbability
Human Intestinal AbsorptionPositive98.39%
Caco-2 PermeabilityPositive74.54%
Blood-Brain Barrier PenetrationNegative52.50%
Human Oral BioavailabilityPositive62.86%
Subcellular LocalizationMitochondria68.93%

These predictions indicate that Graveolone would likely be well-absorbed through the intestinal epithelium (98.39% probability) and demonstrate good permeability across cellular membranes, as suggested by the positive Caco-2 permeability prediction . The compound is predicted to have reasonable oral bioavailability (62.86% probability), though this moderate value suggests potential for improvement through formulation strategies. Interestingly, Graveolone is predicted to have limited blood-brain barrier penetration (52.50% probability for negative), suggesting it may primarily exert effects outside the central nervous system .

Transporter and Enzyme Interactions

Graveolone's predicted interactions with various transporters and enzymes provide insights into potential drug-drug interactions and pharmacokinetic behavior:

TargetPredictionProbability
OATP2B1 InhibitionNegative100.00%
OATP1B1 InhibitionPositive91.55%
OATP1B3 InhibitionPositive98.29%
MATE1 InhibitionNegative96.00%
OCT2 InhibitionNegative100.00%
BSEP InhibitionNegative73.20%
P-glycoprotein InhibitionNegative87.15%
P-glycoprotein SubstrateNegative84.63%

The predicted inhibition of organic anion-transporting polypeptides OATP1B1 and OATP1B3 (with high probabilities of 91.55% and 98.29%, respectively) suggests potential for drug-drug interactions involving these transporters . These transporters play important roles in hepatic drug uptake, and their inhibition could affect the pharmacokinetics of co-administered drugs that are substrates for these transporters. Conversely, the negative predictions for inhibition of other transporters like P-glycoprotein suggest reduced risk for certain types of drug-drug interactions.

Alternative Nomenclature and Synonyms

Graveolone is known by several alternative names and identifiers in various chemical databases and literature sources, facilitating cross-referencing across different research platforms.

Registry Numbers and Database Identifiers

Various systematic identifiers have been assigned to Graveolone to enable consistent tracking across chemical databases:

Identifier TypeValue
CAS Registry Number16499-05-1
ChEBI IdentifierCHEBI:174258
DTX Substance IDDTXSID10167830

These standardized identifiers serve as unique keys for retrieving information about Graveolone from chemical and biochemical databases, enabling researchers to access consolidated information about the compound .

Synonym Collection

Graveolone is referenced in the scientific literature and chemical databases under several alternative names:

  • 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

  • 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b]

  • 8,8-Dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione

  • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione, 7,8-dihydro-8,8-dimethyl-

  • 6,7-Dihydro-8,8-dimethyl-2h,8h-benzo(1,2-b:5,4-b')dipyran-2,6-dione

  • 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2,6-dione

This diversity of nomenclature reflects various systematic naming approaches and historical naming conventions . The variety of names can sometimes complicate literature searches, making standardized identifiers particularly valuable for comprehensive research.

Structural Features and Chemical Reactivity

The chemical structure of Graveolone contains several functional features that influence its reactivity patterns and potential biological interactions.

Structure-Activity Relationship Considerations

The rigid structure of Graveolone, as indicated by the absence of rotatable bonds, suggests a conformationally constrained molecule . This rigidity can be advantageous for specific receptor interactions, as it reduces the entropic penalty upon binding. The fused ring system creates a planar molecular geometry that may facilitate intercalation with DNA or stacking interactions with aromatic amino acid residues in proteins.

The moderate lipophilicity (AlogP of 2.54) balances water solubility with membrane permeability, potentially contributing to its predicted favorable absorption properties . This characteristic places Graveolone in a "sweet spot" for drug-like compounds, suggesting potential for pharmaceutical applications if appropriate biological activities are identified.

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